molecular formula C20H18F3NO B2479701 6-(cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one CAS No. 313972-44-0

6-(cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one

Cat. No.: B2479701
CAS No.: 313972-44-0
M. Wt: 345.365
InChI Key: WGRODSVWOMDGKF-UHFFFAOYSA-N
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Description

6-(Cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one is a chemical compound designed for research and development purposes. It is built on the 1H-phenalen-1-one scaffold, a structure characterized by a polycyclic aromatic system that serves as a key building block in various applied research areas . The compound is specifically functionalized with a trifluoromethyl group, a moiety known to enhance properties such as metabolic stability and membrane permeability in bioactive molecules, and a cyclohexylamino group, which can influence stereoelectronic properties and molecular recognition . While the specific biological profile and applications of this exact molecule are under investigation, structural analogs based on the 1H-phenalen-1-one core, particularly those featuring amino substitutions, have been explored in pharmaceutical research for their potential biological activities . This suggests its potential value as a novel intermediate or candidate in medicinal chemistry and drug discovery programs. Researchers may utilize this compound in hit-to-lead optimization, as a building block for the synthesis of more complex molecules, or in biochemical screening. This product is intended for laboratory research by trained professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(cyclohexylamino)-3-(trifluoromethyl)phenalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO/c21-20(22,23)16-11-18(25)15-8-4-7-14-17(10-9-13(16)19(14)15)24-12-5-2-1-3-6-12/h4,7-12,24H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRODSVWOMDGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C=CC=C4C3=C(C=C2)C(=CC4=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one typically involves the following steps:

    Formation of the Phenalenone Core: The phenalenone core can be synthesized through a series of cyclization reactions starting from suitable aromatic precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.

    Amination: The cyclohexylamino group is introduced through nucleophilic substitution reactions, where a suitable amine (cyclohexylamine) reacts with an intermediate phenalenone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of phenalenone oxides or quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenalenone derivatives.

Scientific Research Applications

6-(cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclohexylamino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Phenalenone Derivatives
  • 6-Hydroxy-1H-phenalen-1-one (CAS 3352-82-7): Structure: Lacks the trifluoromethyl and cyclohexylamino groups, featuring a hydroxyl group at position 4. Properties: Higher polarity due to the hydroxyl group, leading to increased aqueous solubility compared to the target compound. Safety data indicate acute toxicity risks upon inhalation . Comparison: The trifluoromethyl and cyclohexylamino substitutions in the target compound likely reduce polarity, enhancing membrane permeability and bioavailability.
Spirocyclic Diazaspiro Compounds
  • 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (Patent Example): Structure: Incorporates a diazaspiro[3.5]nonene core, multiple trifluoromethyl groups, and a pyrimidinyl substituent. Synthesis: Utilizes cesium carbonate in acetonitrile at 75°C, followed by HPLC purification . Both compounds employ trifluoromethyl groups to enhance stability.

Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted) HPLC Retention Time (min)
6-(Cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one Phenalenone Cyclohexylamino, -CF₃ ~365 (estimated) ~4.2 Not reported
6-Hydroxy-1H-phenalen-1-one Phenalenone -OH 198.2 ~2.1 Not reported
Patent Diazaspiro Compound Diazaspiro[3.5]nonene -CF₃ (×2), pyrimidinyl, difluorophenyl 775 (LCMS) ~5.8 1.40 (SMD-TFA05)

Key Observations :

  • The trifluoromethyl group increases LogP (lipophilicity) in both the target and patent compounds.
  • The diazaspiro compound’s higher molecular weight and complex structure correlate with longer HPLC retention times.

Biological Activity

The compound 6-(cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one is a member of the phenalenone family, notable for its diverse biological activities. This article examines its biological activity, including synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and research findings.

Structure

The compound features a phenalenone core with a cyclohexylamino group and a trifluoromethyl substituent. Its molecular formula is C16H16F3NC_{16}H_{16}F_3N with a molecular weight of approximately 297.30 g/mol.

Physical Properties

PropertyValue
Molecular Weight297.30 g/mol
SolubilitySoluble in organic solvents
AppearanceYellow solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

Research has indicated that phenalenones exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of phenalenone can inhibit the proliferation of human cancer cells through apoptosis induction.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results demonstrated an IC50 value of approximately 15 µM for HeLa cells, indicating significant cytotoxicity.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies suggest that while the compound exhibits significant biological activity, it also presents some toxicity concerns.

Toxicity Data Summary

ParameterResult
Acute ToxicityLD50 > 2000 mg/kg
Skin IrritationMild irritation
MutagenicityNegative

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